![molecular formula C33H38O7 B14316213 4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate CAS No. 108802-36-4](/img/structure/B14316213.png)
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate is an organic compound with the molecular formula C36H46O6. This compound is known for its unique structural properties, which include a combination of aromatic rings and ester functional groups. It is used in various scientific research applications due to its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate typically involves esterification reactions. One common method includes the reaction of 4-butylphenol with 4-(octyloxy)benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethanedioic acid (oxalic acid) under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate undergoes various chemical reactions, including:
Oxidation: The aromatic rings can undergo oxidation reactions to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and diols.
Substitution: Formation of nitro, halo, or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials, such as liquid crystals and advanced polymers.
Wirkmechanismus
The mechanism of action of 4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with cellular proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Octyloxy)phenyl 4-butylbenzoate
- 4-Pentylphenyl 4-(octyloxy)benzoate
Uniqueness
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
108802-36-4 |
|---|---|
Molekularformel |
C33H38O7 |
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
1-O-(4-butylphenyl) 2-O-[4-(4-octoxybenzoyl)oxyphenyl] oxalate |
InChI |
InChI=1S/C33H38O7/c1-3-5-7-8-9-10-24-37-27-18-14-26(15-19-27)31(34)38-29-20-22-30(23-21-29)40-33(36)32(35)39-28-16-12-25(13-17-28)11-6-4-2/h12-23H,3-11,24H2,1-2H3 |
InChI-Schlüssel |
BATBNSZOWAQBQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C(=O)OC3=CC=C(C=C3)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


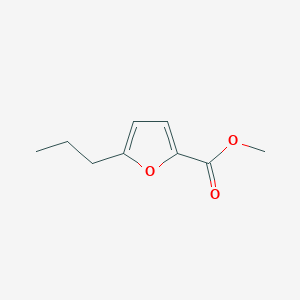
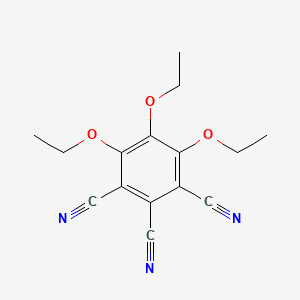
![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)

![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)

![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
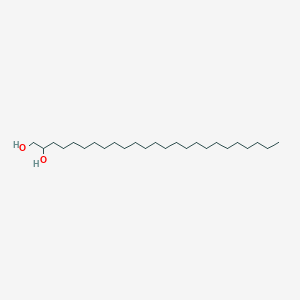
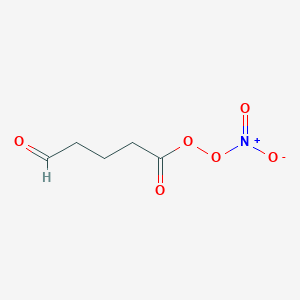

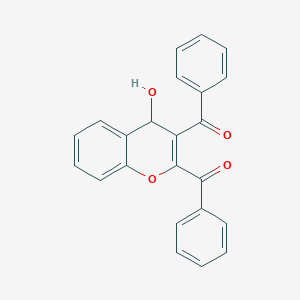
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)

